

# A comparative analysis of the ALKAZAR and ALEX clinical trials

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A Comparative Analysis of the ALKAZAR and ALEX Clinical Trials in ALK-Positive Non-Small Cell Lung Cancer

In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the ALEX and ALKAZAR clinical trials represent pivotal studies that define the current standard of care and explore future advancements, respectively. The ALEX trial established alectinib as a superior first-line treatment compared to crizotinib, while the ongoing ALKAZAR trial is investigating a next-generation inhibitor, **neladalkib**, against the now-standard alectinib. This guide provides a detailed comparative analysis of the design, protocols, and, where available, the outcomes of these two significant trials.

#### **Overview of the Trials**

The ALEX (NCT02075840) study was a Phase III, randomized, open-label trial that compared the efficacy and safety of alectinib versus crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.[1][2][3] The results of the ALEX trial have been practice-changing, establishing alectinib as the standard of care in the first-line setting.[4]

The ALKAZAR (NCT06765109) trial is a currently enrolling, global, Phase III, randomized, controlled, open-label study.[5][6][7] It is designed to evaluate the superiority of a novel, brain-penetrant, ALK-selective tyrosine kinase inhibitor (TKI), **neladalkib**, compared to alectinib in TKI-naive patients with advanced ALK-positive NSCLC.[5][8][9] As this trial is ongoing, with an estimated completion date in December 2029, efficacy and safety data are not yet available.[5]



## **Experimental Protocols and Study Design**

The design and key parameters of the ALKAZAR and ALEX trials are summarized in the table below, highlighting the evolution of clinical trial design in this therapeutic area.

Parameter	ALKAZAR	ALEX	
ClinicalTrials.gov ID	NCT06765109[5]	NCT02075840[1][2]	
Phase	III[6][7]	III[1][2]	
Study Design	Randomized, controlled, open- label[5][7]	Randomized, active-controlled, multicenter, open-label[1][2]	
Patient Population	Treatment-naive, locally advanced or metastatic ALK-positive NSCLC[6][7]	Treatment-naive, Stage IIIB/IV ALK-positive NSCLC[1][2]	
Number of Patients	Approximately 450 (planned) [7][9]	303[3][10]	
Treatment Arms	Neladalkib (150 mg once daily) vs. Alectinib (600 mg twice daily)[8][11]	Alectinib (600 mg twice daily) vs. Crizotinib (250 mg twice daily)[2][3]	
Primary Endpoint	Progression-Free Survival (PFS) by Blinded Independent Central Review (BICR)[9][12]	Investigator-assessed PFS[1] [3]	
Secondary Endpoints	Intracranial activity, Objective Response Rate (ORR), Duration of Response (DoR), Overall Survival (OS), Safety[8][12]	Independent Review Committee (IRC)-assessed PFS, time to CNS progression, ORR, OS, Safety[1][3]	

### **Methodology for Key Experiments**

Patient Selection and ALK-Positive Status Confirmation: In both trials, patient eligibility required histologically or cytologically confirmed advanced NSCLC. A key inclusion criterion was the presence of an ALK rearrangement. In the ALEX trial, ALK-positive status was determined by



the VENTANA ALK (D5F3) CDx Assay, a companion immunohistochemistry (IHC) test.[13][14] The ALKAZAR trial allows for the documentation of an ALK rearrangement through local testing of tissue or blood.[6][8]

Randomization and Treatment: Patients in both studies were randomized in a 1:1 ratio to the respective treatment arms.[2][7] In the ALEX trial, randomization was stratified by ECOG performance status, race, and the presence of CNS metastases at baseline.[14] Similarly, the ALKAZAR trial stratifies randomization by the presence of brain metastases, ethnic origin, and ECOG performance status.[8] Treatment in both trials is intended to continue until disease progression, unacceptable toxicity, withdrawal of consent, or death.[2][15]

Efficacy and Safety Assessments: Tumor responses in both trials are assessed based on the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1][6] A significant aspect of the ALEX trial was the requirement for systematic CNS imaging for all patients, which allowed for a robust evaluation of intracranial efficacy.[1][3] The ALKAZAR trial also includes intracranial activity as a key secondary endpoint.[8] Safety and tolerability are monitored through the documentation of adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

## Data Presentation: Efficacy and Safety Outcomes of the ALEX Trial

As the ALKAZAR trial is still in its early stages, a direct comparison of efficacy and safety data is not possible. The following tables summarize the mature and final results from the ALEX trial, which provide the benchmark against which **neladalkib**'s performance will be evaluated.

### **Efficacy Results of the ALEX Trial**



Endpoint	Alectinib (N=152)	Crizotinib (N=151)	Hazard Ratio (95% CI)	P-value
Median PFS (Investigator- assessed)	34.8 months[10] [16]	10.9 months[10] [16]	0.43 (0.32–0.58) [10][16]	<0.0001[1][17]
Median PFS (IRC-assessed)	25.7 months[1]	10.4 months[1]	0.50 (0.36–0.70) [1]	<0.0001[1]
5-Year Overall Survival Rate	62.5%[10][16]	45.5%[10][16]	0.67 (0.46–0.98) [10][16]	0.24 (at primary analysis)[1]
Objective Response Rate (Investigator- assessed)	83%[1]	76%[1]	-	0.09[1]
Time to CNS Progression	Not Reached	12 months (Cumulative Incidence at 12 months: 41%)	0.16 (0.10–0.28) [1][4]	<0.0001[1]

# Safety Summary of the ALEX Trial (Grade 3-5 Adverse Events)

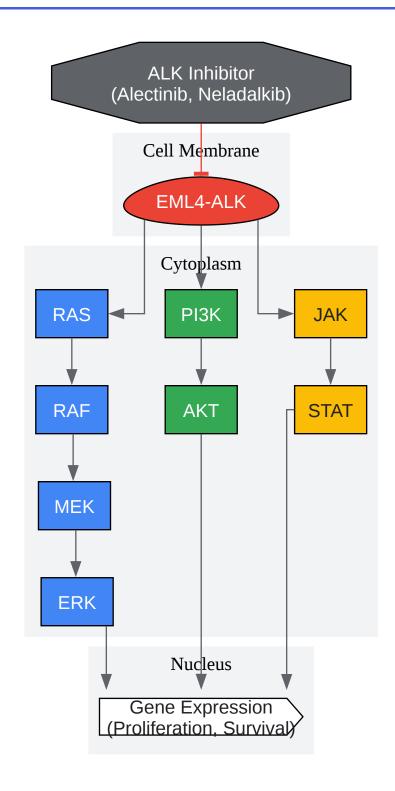


Adverse Event	Alectinib (N=152)	Crizotinib (N=151)
Any Grade 3-5 AE	41%[1]	50%[1]
Increased Alanine Aminotransferase	4.6%[10]	15.9%[10]
Increased Aspartate Aminotransferase	5.3%[10]	10.6%[10]
Anemia	5.9%[10]	-
Neutropenia	-	5.3%[10]
AEs leading to discontinuation	14.5%[10]	14.6%[10]
AEs leading to dose reduction	20.4%[10]	19.9%[10]
Fatal AEs	3%[1]	5%[1]

# Signaling Pathways and Experimental Workflows ALK Signaling Pathway in NSCLC

The anaplastic lymphoma kinase (ALK) gene can undergo a chromosomal rearrangement, leading to the creation of a fusion protein (e.g., EML4-ALK) that acts as a potent oncogenic driver. This fusion protein is constitutively active, meaning it is always "on," and it activates several downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. These pathways promote cell proliferation, survival, and invasion. ALK inhibitors like crizotinib, alectinib, and **neladalkib** are designed to block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals and inducing tumor cell death.





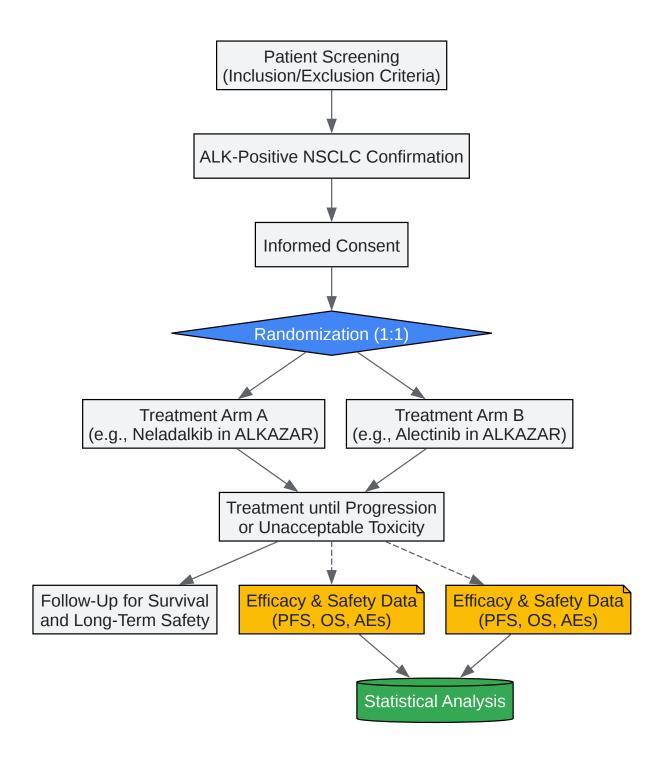
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Caption: Simplified ALK signaling pathway in NSCLC and the mechanism of ALK inhibitors.

## **Experimental Workflow of a Randomized Controlled Trial**



The workflow for both the ALEX and ALKAZAR trials follows a standard design for a Phase III randomized controlled trial. This process is crucial for ensuring the unbiased evaluation of a new therapeutic agent against an existing standard of care.



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Caption: Generalized experimental workflow for the ALEX and ALKAZAR clinical trials.

#### Conclusion

The ALEX trial fundamentally shifted the treatment paradigm for newly diagnosed ALK-positive NSCLC, demonstrating the superior efficacy and favorable safety profile of alectinib over crizotinib, particularly in preventing and delaying CNS metastases.[1][4] It has firmly established alectinib as the first-line standard of care.

The ALKAZAR trial represents the next step in the evolution of ALK-targeted therapy. By comparing the novel, ALK-selective inhibitor **neladalkib** directly against alectinib, this study aims to raise the bar for efficacy and tolerability.[5][8] **Neladalkib** is designed to overcome some of the limitations of currently available ALK inhibitors, including activity against a broader range of resistance mutations and improved CNS penetrance, while potentially offering a better safety profile by avoiding inhibition of the structurally related TRK family.[5][8]

While a direct comparison of the results from ALKAZAR and ALEX is not yet possible, the design of the ALKAZAR trial builds upon the knowledge gained from ALEX. The choice of alectinib as the comparator arm reflects the current standard of care, and the primary endpoint of PFS remains the gold standard for evaluating the efficacy of first-line treatments in this setting. The scientific community awaits the results of the ALKAZAR trial, which will determine if **neladalkib** can further improve upon the significant survival and quality of life benefits provided by alectinib for patients with ALK-positive NSCLC.

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